9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Overview
Description
This compound belongs to the class of organic compounds known as phenylbenzofurans . These are organic aromatic compounds that contain a phenyl group attached to a benzofuran moiety . Benzofuran is a bicyclic compound containing a benzene fused to a furan .
Molecular Structure Analysis
The molecular formula of “9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole” is C30H19NO . The InChI code is 1S/C30H19NO/c1-4-13-27-23 (10-1)24-11-2-5-14-28 (24)31 (27)22-9-7-8-20 (18-22)21-16-17-30-26 (19-21)25-12-3-6-15-29 (25)32-30/h1-19H .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 409.49 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole and related compounds have been extensively researched for their applications in OLEDs and PhOLEDs. These materials are utilized as host materials due to their excellent photophysical properties. For instance, compounds incorporating CN group onto carbazole, dibenzofuran, or dibenzothiophene units have shown promising results in blue PhOLEDs, characterized by high efficiencies and a slow efficiency roll-off, which is crucial for maintaining brightness at high outputs (Deng et al., 2013). Moreover, novel host materials with dibenzofuran and carbazole units have been synthesized to achieve high performance in green PhOLEDs, with materials like BFTC and BTTC demonstrating outstanding electroluminescence performance (Hu et al., 2017).
Biotransformation and Pharmacological Applications
The biotransformation of 9H-carbazole and its derivatives is another area of interest, with several studies exploring the production of hydroxylated 9H-carbazole metabolites using biphenyl-utilizing bacteria (Waldau et al., 2009). This opens pathways for generating various derivatives with potential pharmacological applications. Additionally, the synthesis and antimicrobial activities of 9H-carbazole derivatives have been investigated, indicating their utility in the development of new heterocyclic compounds with potential medicinal properties (Salih et al., 2016).
Electronic and Optical Properties
This compound derivatives also exhibit promising electronic and optical properties. Their application in the field of organic semiconductors, specifically for organic thin-film transistors (OTFTs), has been explored, with some compounds showing p-channel characteristics and promising carrier mobility (Lee et al., 2016). Moreover, the electrochemical and electrochromic properties of carbazole and phenyl-methanone units have been studied, demonstrating their potential in the development of new electrochromic materials (Hu et al., 2013).
Novelty in Chemical Synthesis and Derivatization
The field of chemical synthesis and derivatization has also benefited from studies on this compound. Research has been conducted on the derivatization of bioactive carbazoles, exploring the bacterial biotransformation of various carbazole derivatives, leading to the identification of novel products with potential pharmacological relevance (Waldau et al., 2009).
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are part of the structure of this compound, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets due to their versatile and unique physicochemical properties .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their broad range of pharmacological activities .
Result of Action
Benzofuran compounds are known to have diverse pharmacological activities, indicating a wide range of potential molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(3-dibenzofuran-2-ylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19NO/c1-4-13-27-23(10-1)24-11-2-5-14-28(24)31(27)22-9-7-8-20(18-22)21-16-17-30-26(19-21)25-12-3-6-15-29(25)32-30/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWVLWWLYHXZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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